molecular formula C14H24N4 B13771931 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)

Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)

Cat. No.: B13771931
M. Wt: 248.37 g/mol
InChI Key: DGBWAVNSVYRYDY-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci) is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]azepines typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst . This reaction can be carried out using two methodologies: microwave-assisted method and conventional heated method. The microwave-assisted method offers the advantage of shorter reaction times and higher yields, while the conventional method is more accessible for laboratories without specialized equipment .

Industrial Production Methods

Industrial production of pyrazolo[3,4-b]azepines may involve scalable synthetic routes that ensure high yield and purity. The use of solid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated for its efficiency and cost-effectiveness . This catalyst provides several advantages, including low cost, non-toxicity, and stability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[3,4-b]azepines undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-b]azepine-4,9-diones, while reduction can produce pyrazolo[3,4-b]azepine-5-ones .

Scientific Research Applications

Pyrazolo[3,4-b]azepines have a wide range of scientific research applications, including:

    Chemistry: Used as building blocks for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their antioxidant and antibacterial properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, they may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[3,4-b]azepines are unique due to their specific ring structure and the presence of both pyrazole and azepine rings. This unique structure imparts distinct chemical and biological properties, making them valuable for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

1-methyl-3-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

InChI

InChI=1S/C14H24N4/c1-17-9-6-11(7-10-17)13-12-5-3-4-8-15-14(12)18(2)16-13/h11,15H,3-10H2,1-2H3

InChI Key

DGBWAVNSVYRYDY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN(C3=C2CCCCN3)C

Origin of Product

United States

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